molecular formula C5H12N2O3 B1593489 N(5)-Hydroxy-L-ornithine CAS No. 35187-58-7

N(5)-Hydroxy-L-ornithine

Cat. No.: B1593489
CAS No.: 35187-58-7
M. Wt: 148.16 g/mol
InChI Key: OZMJDTPATROLQC-BYPYZUCNSA-N
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Description

N(5)-Hydroxy-L-ornithine is a non-proteinogenic amino acid that serves as the foundational building block for hydroxamate-type siderophores in a wide range of bacteria and fungi . This compound is synthesized through the FAD and NADPH-dependent hydroxylation of the delta-amino group of L-ornithine, a reaction catalyzed by the enzyme L-ornithine N 5 -monooxygenase (EC 1.14.13.195, also known as ornithine hydroxylase, PvdA, or SidA) . Its core research value lies in its critical role in microbial iron acquisition; it is the direct precursor to iron-chelating moieties in siderophores such as pyoverdine in Pseudomonas aeruginosa , coelichelin in Streptomyces coelicolor , and the ferrichrome series in Aspergillus fumigatus . Studying this compound is essential for understanding bacterial and fungal virulence, as siderophore systems are key virulence factors for many pathogens . Researchers utilize this compound to investigate the biosynthesis and regulation of siderophore pathways, microbial survival under iron-limited conditions, and potential targets for novel anti-infective strategies aimed at disrupting iron metabolism . Furthermore, it finds application in the study of the biosynthesis of other natural products, such as the piperazate core of kutzneride antibiotics . Supplied as a solid, this high-purity compound is intended for use in in vitro enzymatic assays, microbiological studies, and as a standard in analytical chemistry. Its molecular formula is C 5 H 12 N 2 O 3 with an average molecular weight of 148.16 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(hydroxyamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMJDTPATROLQC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956634
Record name N~5~-Hydroxyornithine
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35187-58-7
Record name N5-Hydroxy-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35187-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-N-Hydroxyornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035187587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Hydroxyornithine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymology of N 5 Hydroxy L Ornithine

Enzymatic Formation of N(5)-Hydroxy-L-ornithine from L-Ornithine

The conversion of L-ornithine to this compound is catalyzed by a class of enzymes known as L-ornithine N5-monooxygenases. These enzymes introduce a hydroxyl group onto the terminal amino group (N5) of the L-ornithine side chain.

L-ornithine + NAD(P)H + O₂ → this compound + NAD(P)⁺ + H₂O wikipedia.org

The catalytic cycle of L-ornithine N5-monooxygenase involves several key steps. Initially, the flavin adenine dinucleotide (FAD) cofactor bound to the enzyme is reduced by NADPH or NADH. nih.govasm.org This reduced flavin (FADH₂) then reacts with molecular oxygen to form a crucial intermediate, C4a-hydroperoxyflavin. nih.govnih.gov This intermediate is the potent oxidizing agent responsible for the hydroxylation of the L-ornithine substrate. nih.gov While some L-ornithine N5-monooxygenases can utilize both NADPH and NADH, NADPH is often the preferred co-factor as NADP⁺ can play a role in stabilizing the C4a-hydroperoxyflavin intermediate. nih.govexpasy.org

The central feature of the catalytic mechanism is the formation and stabilization of the C4a-hydroperoxyflavin intermediate. wikipedia.orgnih.gov After the reduction of FAD by NAD(P)H, the resulting FADH₂ reacts with O₂. In some N-hydroxylating monooxygenases, the 2'-OH of the nicotinamide ribose of NADP⁺ is proposed to play a role in the formation of the C4a-hydroperoxyflavin by transferring a proton to the C4a-peroxyflavin. nih.gov Once formed, the C4a-hydroperoxyflavin intermediate is stabilized within the enzyme's active site. wikipedia.orgnih.gov The terminal amino group of L-ornithine then acts as a nucleophile, attacking the distal oxygen of the hydroperoxyflavin. This leads to the hydroxylation of the substrate and the formation of a C4a-hydroxyflavin intermediate, which subsequently eliminates water to regenerate the oxidized FAD, completing the catalytic cycle. nih.gov

Several L-ornithine N5-monooxygenases have been identified and characterized from various microorganisms. These enzymes share structural and mechanistic similarities but can exhibit differences in substrate specificity and kinetic properties.

KtzI is a flavin-dependent L-ornithine N5-hydroxylase from Kutzneria sp. 744, an actinomycete bacterium. researchgate.netnih.gov This enzyme is involved in the biosynthesis of piperazic acid, a nonproteinogenic amino acid found in the kutzneride family of antifungal antibiotics. expasy.orgresearchgate.net KtzI utilizes FAD as a cofactor and can accept either NADPH or NADH as a source of reducing equivalents to convert L-ornithine to this compound. nih.gov The formation of this compound is a crucial initial step in the pathway leading to piperazic acid. researchgate.net

PropertyDescriptionReference
OrganismKutzneria sp. 744 researchgate.net
FunctionCatalyzes the N5-hydroxylation of L-ornithine nih.govresearchgate.net
CofactorsFAD, NADPH/NADH nih.gov
Metabolic PathwayPiperazic acid biosynthesis (for kutznerides) expasy.orgresearchgate.net

PvdA is an L-ornithine N5-monooxygenase from the opportunistic pathogen Pseudomonas aeruginosa. asm.orgnih.govmdpi.comnih.gov This enzyme is essential for the biosynthesis of the siderophore pyoverdine, a key virulence factor for this bacterium. asm.orgmdpi.comnih.gov PvdA catalyzes the FAD and NADPH-dependent hydroxylation of L-ornithine to this compound, which is a precursor for the iron-chelating hydroxamate groups of pyoverdine. asm.orgnih.gov The enzyme is highly specific for L-ornithine and NADPH. asm.org Unlike some other FMOs, the binding of the substrate L-ornithine is not required to trigger the reduction of the flavin by NADPH in PvdA. nih.gov However, the presence of ornithine significantly accelerates the reaction of the reduced flavin with oxygen, ensuring efficient coupling of NADPH oxidation to substrate hydroxylation. nih.gov

PropertyDescriptionReference
OrganismPseudomonas aeruginosa asm.org
FunctionCatalyzes the N5-hydroxylation of L-ornithine asm.orgmdpi.comnih.gov
CofactorsFAD, NADPH asm.orgnih.gov
Metabolic PathwayPyoverdine biosynthesis asm.org

Characterization of Key Biosynthetic Enzymes

SidA in Aspergillus fumigatus

In the opportunistic fungal pathogen Aspergillus fumigatus, the enzyme responsible for the N5-hydroxylation of L-ornithine is SidA, a flavoprotein monooxygenase nih.govnih.gov. The sidA gene is indispensable for the biosynthesis of all four of the fungus's siderophores: the extracellular fusarinine (B1175079) C (FsC) and triacetylfusarinine C (TAFC) used for iron acquisition, and the intracellular ferricrocin (FC) and hydroxyferricrocin (HFC) involved in iron storage and distribution uniprot.org. The reaction catalyzed by SidA is the first committed step in this metabolic pathway nih.govnih.gov. Consequently, deletion of the sidA gene renders the fungus avirulent, highlighting the critical role of siderophore-mediated iron uptake in the pathogenicity of A. fumigatus researchgate.net.

Biochemical characterization of SidA has revealed that it is highly specific for its substrate, L-ornithine, and demonstrates a preference for NADPH over NADH as a cofactor uniprot.org. The enzyme follows a sequential kinetic mechanism where NADPH binds first, followed by L-ornithine researchgate.net. NADP+ plays a crucial role in stabilizing a C4a-hydroperoxyflavin intermediate, which is essential for the hydroxylation reaction researchgate.netcreative-enzymes.com.

VbsO in Rhizobium sp.

In the nitrogen-fixing symbiotic bacterium Rhizobium sp., the biosynthesis of the cyclic trihydroxamate siderophore vicibactin is initiated by the flavoprotein VbsO, which functions as an L-ornithine N5-hydroxylase. This enzyme catalyzes the conversion of L-ornithine to this compound, the first step in the vicibactin biosynthetic pathway.

CchB in Streptomyces coelicolor

Streptomyces coelicolor, a soil-dwelling bacterium known for its production of numerous secondary metabolites, synthesizes the hydroxamate siderophore coelichelin (B1225944). The initial step in this process is the N5-hydroxylation of L-ornithine, a reaction catalyzed by the flavin-dependent monooxygenase CchB. This enzyme requires NADPH and molecular oxygen, with flavin adenine dinucleotide (FAD) acting as a cofactor, to hydroxylate the δ-amino group of L-ornithine enzyme-database.org.

Substrate Specificity and Kinetic Parameters of L-Ornithine N5-Monooxygenases

L-ornithine N5-monooxygenases are generally highly specific for their substrate, L-ornithine. For instance, SidA from A. fumigatus exclusively hydroxylates L-ornithine researchgate.netmst.edu. Similarly, PvdA from Pseudomonas aeruginosa, another well-characterized L-ornithine N5-monooxygenase, is specific for the L-isomer of ornithine and does not process D-ornithine. While these enzymes exhibit a strong preference for L-ornithine, their affinity and catalytic efficiency can vary.

EnzymeOrganismSubstrateK_m (mM)k_cat (min⁻¹)Cofactor Preference
SidA Aspergillus fumigatusL-ornithine0.49 - 1.729NADPH > NADH
PvdA Pseudomonas aeruginosaL-ornithine0.581.34 (µmol min⁻¹ mg⁻¹)NADPH

Note: Kinetic parameters can vary depending on assay conditions.

Genetic and Transcriptional Regulation of this compound Biosynthesis Genes

The genes encoding the enzymes for this compound biosynthesis are typically organized in biosynthetic gene clusters (BGCs). The expression of these clusters is tightly regulated to ensure that siderophore production is induced under iron-limiting conditions and repressed when iron is sufficient, preventing the toxic effects of iron overload.

Analysis of Gene Clusters (e.g., ktzI, sidA, cch gene clusters)

ktzI Gene Cluster in Kutzneria sp. : In the actinomycete Kutzneria sp. 744, the flavoprotein monooxygenase KtzI is part of a 56-kb gene cluster responsible for the biosynthesis of kutznerides, a family of antifungal cyclic hexadepsipeptides nih.govpnas.orgsemanticscholar.org. KtzI catalyzes the N5-hydroxylation of L-ornithine, which is a precursor for the formation of a piperazate moiety incorporated into the kutzneride structure. The ktz gene cluster is a prime example of the modular nature of secondary metabolite biosynthesis, containing genes for nonribosomal peptide synthetases (NRPS), tailoring enzymes like halogenases and oxygenases, and regulatory proteins nih.govpnas.orgsecondarymetabolites.org.

sidA Gene Cluster in Aspergillus fumigatus : The sidA gene in A. fumigatus is part of a larger gene cluster involved in siderophore biosynthesis. The expression of sidA and other genes in this cluster is under the control of two key transcription factors: the GATA-type repressor SreA and the bZIP transcription factor HapX mdpi.com. Under iron-replete conditions, SreA represses the expression of sidA and other iron uptake-related genes. Conversely, under iron-limiting conditions, HapX is activated and promotes the expression of these genes mdpi.com.

cch Gene Cluster in Streptomyces coelicolor : The genes for coelichelin biosynthesis in S. coelicolor, including cchB, are located in a gene cluster. The regulation of this cluster is complex and integrated with the broader regulatory networks controlling secondary metabolism in Streptomyces. The expression of antibiotic biosynthetic genes in S. coelicolor is influenced by global regulators such as those encoded by the absA and absB loci, which in turn control pathway-specific regulatory genes nih.govnih.gov.

Environmental and Nutritional Influences on Gene Expression

The primary environmental signal that governs the expression of this compound biosynthesis genes is the availability of iron.

Iron Limitation: Low intracellular iron concentrations are the main trigger for the upregulation of siderophore biosynthetic gene clusters mdpi.com. In bacteria, this is often mediated by the ferric uptake regulator (Fur) protein. In the presence of iron, the Fe(II)-Fur complex acts as a repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of target genes and blocking transcription nih.gov. In fungi, a similar role is played by the SreA repressor mdpi.com. When iron levels are low, the repressor is inactivated, leading to the derepression of the biosynthetic genes.

Metabolic Pathways Involving N 5 Hydroxy L Ornithine

Role as a Central Intermediate in Siderophore Biosynthesis

N(5)-Hydroxy-L-ornithine is a crucial metabolic intermediate, acting as the foundational building block for the vast majority of hydroxamate-type siderophores produced by both bacteria and fungi nih.govresearchgate.net. The pathways for these essential iron scavengers diverge after its synthesis, leading to a wide variety of siderophore structures.

The biosynthesis of hydroxamate siderophores begins with the N(5)-hydroxylation of the amino acid L-ornithine nih.govresearchgate.net. This reaction is catalyzed by a class of flavin-dependent monooxygenases, specifically L-ornithine N(5)-monooxygenase (also referred to as L-ornithine N(5)-hydroxylase) nih.govwikipedia.org. These enzymes utilize NADPH and FAD as cofactors to introduce a hydroxyl group onto the terminal (δ) amino group of L-ornithine nih.govnih.gov.

This initial hydroxylation is a critical control point, and the expression of the encoding genes is often regulated by iron availability . In iron-limited environments, microorganisms upregulate the synthesis of these enzymes to increase siderophore production . Examples of these pathway-initiating enzymes include:

SidA in Aspergillus fumigatus, which is essential for the biosynthesis of all its siderophores and is a key factor in its virulence .

PvdA in Pseudomonas aeruginosa, which initiates the biosynthesis of the siderophore pyoverdine nih.govnih.govasm.org.

VbsO in Rhizobium leguminosarum, involved in vicibactin biosynthesis nih.gov.

CchB in Streptomyces coelicolor, which catalyzes this step for coelichelin (B1225944) biosynthesis nih.gov.

KtzI in Kutzneria spp. 744, which produces this compound as a precursor for the antifungal piperazate building block nih.gov.

Once formed, this compound stands at a metabolic crossroads. The pathway diverges based on the subsequent enzymatic modification, primarily through the acylation of the newly formed N(5)-hydroxyamino group nih.govresearchgate.net. The specific acyl group that is attached determines the ultimate class of the siderophore being synthesized researchgate.netresearchgate.net.

Enzyme Organism Siderophore Pathway Function
SidA Aspergillus fumigatusFusarinines, FerrichromesL-ornithine N(5)-hydroxylation
PvdA Pseudomonas aeruginosaPyoverdineL-ornithine N(5)-hydroxylation
VbsO Rhizobium leguminosarumVicibactinL-ornithine N(5)-hydroxylation
CchB Streptomyces coelicolorCoelichelinL-ornithine N(5)-hydroxylation
KtzI Kutzneria spp. 744Kutznerides (via Piperazate)L-ornithine N(5)-hydroxylation

Following its synthesis, this compound is acylated to form an N-acyl-N-hydroxy-L-ornithine nih.gov. This step creates the hydroxamate functional group [RC(O)N(OH)R'], which is critical for iron chelation researchgate.net. The reaction is catalyzed by N-acyltransferases that utilize various acyl-CoA donors nih.gov. This diversification leads to distinct precursors for different siderophore families.

The transfer of an acetyl group from acetyl-CoA to this compound yields N(5)-acetyl-N(5)-hydroxy-L-ornithine nih.govresearchgate.net. This reaction is mediated by specific N-acetyltransferases . In the pathogenic fungus Aspergillus fumigatus, the transacetylase SidL is primarily responsible for this step, which is crucial for the biosynthesis of ferrichrome-type siderophores nih.govresearchgate.net. Research has shown that another enzyme, SidF, traditionally associated with fusarinine (B1175079) biosynthesis, can also utilize acetyl-CoA as a donor, providing a complementary activity for N(5)-acetyl-N(5)-hydroxy-L-ornithine production, particularly when SidL is absent nih.gov. This intermediate is a key building block for cyclic hexapeptide siderophores like ferrichrome, ferricrocin, and hydroxyferricrocin, as well as linear siderophores such as rhodotorulic acid nih.govresearchgate.net.

For the synthesis of fusarinine-type siderophores, an anhydromevalonyl group is transferred to this compound researchgate.net. This pathway begins with mevalonate, which is converted to anhydromevalonyl-CoA by the sequential action of mevalonyl-CoA ligase (SidI) and mevalonyl-CoA hydratase (SidH) nih.govresearchgate.net. The transacylase SidF then catalyzes the transfer of the anhydromevalonyl group from anhydromevalonyl-CoA to this compound, forming N(5)-anhydromevalonyl-N(5)-hydroxyornithine (AMHO) researchgate.netnih.govresearchgate.net. This derivative is the direct precursor for the assembly of fusarinine C (FsC) and, subsequently, triacetylfusarinine C (TAFC) researchgate.netnih.gov.

N(5)-Formyl-N(5)-hydroxy-L-ornithine is another derivative that serves as a building block for certain siderophores expasy.org. It is a member of the L-alpha-amino acid class of compounds hmdb.ca. The biosynthesis involves the initial formation of this compound by an L-ornithine N(5)-monooxygenase, followed by a subsequent formylation step expasy.org. This compound is a known constituent in the biosynthesis of some bacterial siderophores.

Derivative Acyl Group Donor Key Enzyme(s) Resulting Siderophore Class Example Siderophores
N(5)-Acetyl-N-hydroxy-L-ornithineAcetyl-CoASidL, SidF (transacetylases)FerrichromesFerricrocin, Rhodotorulic acid
N(5)-Anhydromevalonyl-N(5)-hydroxyornithineAnhydromevalonyl-CoASidI, SidH, SidF (transacylase)FusarininesFusarinine C, Triacetylfusarinine C
N(5)-Formyl-N(5)-hydroxy-L-ornithineFormyl donorL-ornithine N(5)-monooxygenase, FormyltransferaseFormyl-containing siderophoresCoelichelin

Many complex siderophores are synthesized by large, multimodular enzymes called nonribosomal peptide synthetases (NRPSs) nih.govresearchgate.netmdpi.com. These enzymatic assembly lines are responsible for incorporating the N-acyl-N-hydroxy-L-ornithine derivatives into a final peptide structure nih.govmdpi.com. Siderophore biosynthesis can also occur through NRPS-independent siderophore (NIS) synthetase pathways, but NRPSs are responsible for many of the more complex peptide-based structures researchgate.netfigshare.com.

A typical NRPS module contains three core domains that act in a coordinated fashion mdpi.comnih.govnih.gov:

Adenylation (A) domain: This domain is responsible for substrate recognition and activation. It selects a specific amino acid—in this case, an N-acyl-N-hydroxy-L-ornithine derivative—and activates it by converting it into an aminoacyl-adenylate at the expense of ATP mdpi.comresearchgate.net.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred and covalently tethered to a phosphopantetheinyl arm attached to the T domain nih.govnih.gov. This tethering holds the growing peptide chain.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module mdpi.comnih.gov.

In the biosynthesis of siderophores like ferricrocin and fusarinine C in A. fumigatus, specific NRPSs are employed. SidC, an NRPS, assembles ferricrocin from three units of N(5)-acetyl-N(5)-hydroxy-L-ornithine, glycine, and serine nih.govresearchgate.net. Similarly, the NRPS SidD links three units of N(5)-anhydromevalonyl-N(5)-hydroxyornithine to form the cyclic ester backbone of fusarinine C nih.govresearchgate.net. In the case of vicibactin, the NRPS VbsS activates and cyclotrimerizes N(5)-((R)-3-hydroxybutyryl)-N(5)-hydroxy-D-ornithine to form the siderophore scaffold nih.gov. A final thioesterase (TE) domain, often located at the end of the last NRPS module, is typically responsible for releasing the final product, often through cyclization nih.gov.

Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly into Complex Siderophores

Hydroxamate Siderophore Families

This compound is a fundamental building block for the biosynthesis of hydroxamate-containing siderophores, which are high-affinity iron chelators produced by bacteria and fungi to scavenge iron from their environment. The N-hydroxy group of this compound is essential for the iron-coordinating capacity of these molecules. The initial step in these pathways is the conversion of L-ornithine to this compound, a reaction catalyzed by an L-ornithine N(5)-monooxygenase (or N(5)-hydroxylase), which is a flavin-dependent enzyme requiring NADPH and O2. nih.govnih.govrsc.orgwikipedia.org

Once formed, this compound is often further modified before being incorporated into the final siderophore structure. These modifications can include acylation or formylation of the N(5)-hydroxyamino group. These modified units are then typically assembled by non-ribosomal peptide synthetase (NRPS) machinery. nih.govnih.govoup.com

Several major families of hydroxamate siderophores utilize this compound as a direct precursor:

Fusarinines and Coprogens: In many fungi, this compound is a key precursor for siderophores like fusarinine C. researchgate.net

Ferrichromes: Produced by various fungi and some bacteria, ferrichromes are cyclic hexapeptides containing three residues of a modified this compound, typically N(5)-acetyl-N(5)-hydroxy-L-ornithine. nih.govresearchgate.netwisc.edu The biosynthesis involves the sequential N(5)-hydroxylation and N(5)-acetylation of L-ornithine before three molecules of the resulting N(5)-acetyl-N(5)-hydroxyornithine are cyclized by an NRPS. nih.govnih.gov

Vicibactin: This cyclic tri-hydroxamate siderophore is produced by symbiotic bacteria like Rhizobium. nih.govnih.govcapes.gov.br Its biosynthesis begins with the VbsO-mediated N(5)-hydroxylation of L-ornithine. nih.govnih.gov The resulting this compound is then further modified before cyclotrimerization. nih.govnih.gov

Coelichelin: Produced by Streptomyces coelicolor, coelichelin is a peptide siderophore containing both N(5)-hydroxyornithine and N(5)-formyl-N(5)-hydroxyornithine. nih.govrsc.orgnih.govoup.com The biosynthesis is initiated by the flavin-dependent monooxygenase CchB, which hydroxylates the δ-amino group of L-ornithine. nih.govrsc.orgoup.com This is considered the first step in the coelichelin biosynthetic pathway. nih.gov

Erythrochelin: This siderophore also relies on this compound for its iron-chelating hydroxamate groups.

Other Examples: The albomycin antibiotics, which are "Trojan horse" sideromycins, consist of a ferrichrome-type siderophore attached to an antimicrobial agent. nih.gov The ferrichrome component is synthesized from N(5)-acetyl-N(5)-hydroxyornithine, which is derived from this compound. nih.gov

Siderophore FamilyProducing Organism (Example)Key Intermediate Derived from this compoundReference
FusarininesFungi (e.g., Aspergillus)This compound researchgate.net
CoprogensFungiThis compound
FerrichromesFungi (e.g., Ustilago), Bacteria (e.g., Streptomyces)N(5)-acetyl-N(5)-hydroxy-L-ornithine nih.govresearchgate.net
VicibactinRhizobium sp.N(5)-((R)-3-hydroxybutyryl)-N(5)-hydroxy-L-ornithine nih.govnih.gov
CoelichelinStreptomyces coelicolorN(5)-hydroxyornithine, N(5)-formyl-N(5)-hydroxyornithine nih.govrsc.orgnih.gov

Precursor in Piperazic Acid Biosynthesis Pathways

This compound is the direct and essential precursor for the biosynthesis of piperazic acid (Piz), a non-proteinogenic amino acid characterized by a rare N-N bond within a six-membered ring. nih.govnih.govresearchgate.net Piperazic acid is a crucial component of many complex non-ribosomal peptides with potent biological activities. nih.govnih.gov Isotopic labeling studies have definitively shown that L-ornithine and this compound are incorporated directly into the piperazic acid residues of these metabolites, establishing this compound as a key intermediate in the pathway. nih.govnih.gov

The conversion of L-ornithine to piperazic acid is a two-step enzymatic process. researchgate.net

N-Hydroxylation: The first step is the N(5)-hydroxylation of L-ornithine to form this compound. This reaction is catalyzed by a flavin-dependent oxygenase, such as KtzI in the kutzneride biosynthetic pathway. nih.govnih.govresearchgate.net This enzyme utilizes FAD, O2, and either NADH or NADPH as co-substrates. nih.gov

Cyclization and N-N Bond Formation: The second and defining step is the intramolecular cyclization of this compound to form piperazic acid. This reaction, which involves the formation of the N-N bond, is catalyzed by a heme-dependent enzyme known as a piperazate synthase, exemplified by KtzT. researchgate.netresearchgate.netrug.nlrug.nl KtzT catalyzes the conversion of this compound into L-piperazic acid, which is then incorporated into the growing peptide chain. researchgate.netrug.nl

Once synthesized, piperazic acid is incorporated as a building block into a wide array of non-ribosomal peptides (NRPs) and hybrid NRP-polyketide natural products. nih.govnih.gov This incorporation is carried out by the adenylation (A) domains of NRPS modules, which specifically recognize and activate piperazic acid. The inclusion of the conformationally constrained piperazic acid residue has a profound effect on the structure and biological activity of the final molecule. nih.govnih.govmpg.de

Examples of non-ribosomal peptides containing piperazic acid derived from this compound include:

Kutznerides: A family of antifungal cyclic depsipeptides that contain various forms of piperazic acid, including chlorinated and hydroxylated variants. nih.govnih.govpnas.orgpnas.org

Sanglifehrin: An immunosuppressant that incorporates a piperazic acid residue. nih.gov The gene cluster for sanglifehrin contains a predicted ornithine N-hydroxylase, SfaB, believed to be involved in producing the piperazate unit. nih.gov

Monamycin: A cyclohexadepsipeptide antibiotic that was one of the first natural products found to contain piperazic acid. nih.govrsc.orgrsc.org

Polyoxypeptin: An anticancer and apoptosis-inducing agent that contains two piperazic acid units, one of which is hydroxylated. nih.govnih.govresearchgate.netresearchgate.net

Non-Ribosomal PeptideBiological ActivityPiperazic Acid ContentReference
KutzneridesAntifungal, AntimicrobialContains various tailored piperazic acid residues nih.govpnas.orgpnas.org
Sanglifehrin AImmunosuppressantContains one piperazic acid residue nih.gov
MonamycinAntibioticContains D- and L-piperazic acid residues nih.govrsc.org
Polyoxypeptin AAnticancer, Apoptosis InducerContains piperazic acid and 5-hydroxypiperazic acid nih.govnih.govresearchgate.net

Participation in Broader Amino Acid Metabolic Networks

The biosynthesis of this compound is directly linked to primary amino acid metabolism through its precursor, L-ornithine. L-ornithine itself is an intermediate in the urea cycle and the biosynthesis of arginine from glutamate. nih.gov Therefore, the metabolic flux towards this compound-derived natural products is dependent on the availability of L-ornithine from these central metabolic pathways. researchgate.netnih.gov

Interestingly, early feeding studies for piperazic acid-containing compounds like monamycin and polyoxypeptin showed incorporation of glutamic acid and glutamine, but not ornithine. nih.gov However, more recent biochemical and genetic evidence has firmly established ornithine as the direct precursor. nih.govnih.gov The previous results are now understood to be due to the conversion of glutamate and glutamine into ornithine through primary metabolic routes, which then enters the specialized biosynthetic pathways. nih.gov Label suppression experiments have confirmed that this compound is downstream of ornithine in these pathways. nih.gov

Other Biologically Active Derivatives and Intermediates

Beyond its role as a precursor to siderophores and piperazic acid, this compound can be modified to form other important intermediates. These derivatives are crucial for the assembly of specific natural products and possess their own biological significance within their respective biosynthetic pathways.

N(5)-acetyl-N(5)-hydroxy-L-ornithine: This derivative is formed by the acetylation of the N(5)-hydroxy group of this compound. It is the direct building block for ferrichrome-type siderophores. nih.govnih.gov The formation is catalyzed by an N-acyltransferase. nih.gov

N(5)-formyl-N(5)-hydroxy-L-ornithine: This compound is a key residue in the siderophore coelichelin. nih.govnih.govoup.com It is formed by the action of a formyltransferase on this compound. oup.comoup.com

N(5)-((R)-3-hydroxybutyryl)-N(5)-hydroxy-L-ornithine: This is a more complex derivative found in the biosynthesis of the siderophore vicibactin. nih.govnih.gov It is formed when an acyltransferase transfers an (R)-3-hydroxybutyryl group to this compound. nih.govnih.gov

Derivative/IntermediateModificationRole/PathwayReference
N(5)-acetyl-N(5)-hydroxy-L-ornithineAcetylation of N(5)-hydroxy groupPrecursor for Ferrichrome siderophores nih.govnih.gov
N(5)-formyl-N(5)-hydroxy-L-ornithineFormylation of N(5)-hydroxy groupBuilding block for Coelichelin siderophore nih.govoup.com
N(5)-((R)-3-hydroxybutyryl)-N(5)-hydroxy-L-ornithineAcylation with (R)-3-hydroxybutyryl groupIntermediate in Vicibactin biosynthesis nih.govnih.gov

Biological Functions and Ecological Relevance

Role in Microbial Iron Homeostasis and Acquisition

N(5)-Hydroxy-L-ornithine is the foundational building block for the vast majority of hydroxamate-type siderophores, which are essential for microbial iron uptake. rsc.orgnih.gov Iron, while abundant in the environment, exists predominantly in the insoluble ferric (Fe³⁺) form, making it largely unavailable to microorganisms. To overcome this limitation, bacteria and fungi synthesize and secrete siderophores, which are low-molecular-mass compounds with an exceptionally high affinity for ferric iron. uniprot.orgbiorxiv.org

The biosynthesis of these crucial molecules commences with the N⁵-hydroxylation of the amino acid L-ornithine, a reaction catalyzed by a class of flavin-dependent monooxygenases, such as L-ornithine N(5)-monooxygenase. uniprot.orgexpasy.orgrsc.org This initial step, yielding this compound, is the committed step in the production of a wide array of siderophores across diverse microbial species. rsc.orgnih.gov For instance, in the pathogenic fungus Aspergillus fumigatus, the enzyme SidA catalyzes this hydroxylation, initiating the synthesis of four different siderophores, including fusarinine (B1175079) C (FsC), triacetylfusarinine C (TAFC), and ferricrocin (FC). uniprot.orgrsc.org Similarly, in the bacterium Pseudomonas aeruginosa, the enzyme PvdA is responsible for producing this compound as a precursor for the siderophore pyoverdine. asm.orgnih.govcusabio.com The bacterium Streptomyces coelicolor also utilizes this pathway for the synthesis of its siderophore, coelichelin (B1225944). nih.gov

Once formed, this compound undergoes further modifications, primarily through acylation of the newly formed hydroxylamine (B1172632) group. rsc.orgnih.gov Different acyl groups can be attached, leading to a variety of N⁵-acyl-N⁵-hydroxy-L-ornithine derivatives that are then assembled by non-ribosomal peptide synthetases (NRPSs) into the final siderophore structures. researchgate.netfrontiersin.org This process allows microorganisms to produce a diverse arsenal (B13267) of siderophores tailored to their specific needs and environments.

Table 1: Key Enzymes in this compound Synthesis and Subsequent Siderophore Biosynthesis

Enzyme Organism Function Siderophore Product(s)
SidA Aspergillus fumigatus Catalyzes the N⁵-hydroxylation of L-ornithine. uniprot.orgrsc.org Fusarinine C, Triacetylfusarinine C, Ferricrocin, Hydroxyferricrocin uniprot.org
PvdA Pseudomonas aeruginosa Catalyzes the N⁵-hydroxylation of L-ornithine. asm.orgnih.govcusabio.com Pyoverdine cusabio.com
CchB Streptomyces coelicolor Catalyzes the N⁵-hydroxylation of L-ornithine. nih.gov Coelichelin nih.gov
Sid1 Ustilago maydis L-Ornithine N⁵-monooxygenase responsible for siderophore synthesis initiation. nih.gov Ferrichrome, Ferrichrome A pnas.org
VbsO Rhizobium leguminosarum Pathway-initiating L-ornithine N⁵-hydroxylase. nih.govacs.org Vicibactin nih.gov

Contribution to Microbial Pathogenesis and Virulence

The ability of pathogenic microbes to acquire iron from their host is a critical determinant of their virulence. wikipedia.org Given that hosts sequester iron using high-affinity proteins like transferrin and lactoferrin, the siderophore-mediated iron acquisition systems, which rely on this compound, become essential for the survival and proliferation of invading pathogens. uniprot.orgasm.org

In Aspergillus fumigatus, an opportunistic human pathogen, the biosynthesis of siderophores is a key virulence factor. researchgate.netiucr.org The enzyme SidA, which produces this compound, is essential for this process and, consequently, for the pathogenicity of the fungus. uniprot.orgiucr.orgrcsb.org Inhibition of SidA leads to a significant reduction in the growth of A. fumigatus. iucr.org Similarly, in the opportunistic pathogen Pseudomonas aeruginosa, the siderophore pyoverdine, derived from this compound, is a crucial virulence factor that enables the bacterium to acquire iron from its host. asm.orgnih.govresearchgate.net

The importance of this pathway is not limited to fungal and bacterial pathogens of humans. In the plant pathogen Ustilago maydis, the fungus that causes corn smut disease, siderophore production is also linked to its pathogenic lifecycle, although its role in the direct infection of maize may be less critical. nih.govpnas.org

Influence on Inter-species Interactions (e.g., through Siderophore Production)

The production of siderophores, initiated by the synthesis of this compound, profoundly influences the competitive and cooperative interactions between different microbial species. frontiersin.orgnih.gov In environments where iron is a limiting nutrient, the ability to produce and utilize siderophores can determine the composition and dynamics of microbial communities. nih.govasm.org

Siderophores can act as a competitive tool by sequestering the available iron, thereby making it inaccessible to competing microbes that lack the specific receptors to utilize these siderophore-iron complexes. frontiersin.orgnih.gov This "iron piracy" can effectively inhibit the growth of competitors. nih.gov For instance, studies with Pseudomonas aeruginosa have shown that even low concentrations of its siderophore, pyochelin, can inhibit the growth of a competitor strain. frontiersin.orgnih.gov This competitive advantage can be more significant than the direct benefit of solubilizing precipitated iron. frontiersin.orgnih.gov

Conversely, some microbial species have evolved the ability to utilize siderophores produced by other organisms, a phenomenon known as "siderophore cheating". researchgate.net This allows them to acquire iron without bearing the metabolic cost of producing the siderophores themselves. researchgate.net The interplay of siderophore production, specificity, and uptake ultimately shapes the structure and function of microbial ecosystems, from the soil rhizosphere to the human nasal cavity. biorxiv.orgasm.org

Mechanisms of Antimicrobial and Antifungal Activities (indirectly through related metabolites)

While this compound itself is not directly antimicrobial, its role as a precursor to siderophores has been exploited in a "Trojan horse" strategy to deliver antimicrobial agents into target cells. This approach involves conjugating an antibiotic to a siderophore molecule. nih.gov The resulting siderophore-antibiotic conjugate is then recognized and actively transported into the microbial cell via the siderophore uptake system. nih.gov

For example, researchers have successfully incorporated a tripeptide of N⁵-acetyl-N⁵-hydroxy-L-ornithine, a direct derivative of this compound, into β-lactam antibiotics. nih.gov These conjugates were shown to be taken up by bacteria through the hydroxamate iron-transport system, demonstrating the potential of this delivery mechanism. nih.gov This strategy can potentially overcome antibiotic resistance mechanisms and enhance the efficacy of existing drugs. Furthermore, some derivatives of L-ornithine have been investigated for their intrinsic antimicrobial properties against certain bacterial and fungal strains. ontosight.ai

Enzymatic Regulation and Inhibition within Metabolic Pathways

The synthesis of this compound is a tightly regulated process, primarily controlled at the level of the L-ornithine N(5)-monooxygenase enzyme. The expression of the genes encoding these enzymes, such as sidA in A. fumigatus and pvdA in P. aeruginosa, is typically induced under iron-limiting conditions. rsc.orgwikipedia.org

The catalytic activity of these enzymes is also subject to regulation and inhibition. For example, the A. fumigatus enzyme SidA (Af SidA) exhibits a preference for NADPH over NADH as a cofactor and is highly specific for its substrate, L-ornithine. nih.govresearchgate.net High concentrations of NADPH can lead to substrate inhibition due to increased uncoupling of the reaction, resulting in the production of hydrogen peroxide instead of the hydroxylated product. nih.govresearchgate.net NADP+ acts as a competitive inhibitor with respect to NADPH, suggesting a sequential kinetic mechanism. nih.govresearchgate.net

Similarly, the P. aeruginosa enzyme PvdA is specific for NADPH and FAD as cofactors. asm.orgnih.gov Its activity can be inhibited by substrate analogs. For instance, L-2,4-diaminobutyrate, L-homoserine, and 5-aminopentanoic acid act as competitive inhibitors of the L-ornithine-dependent NADPH oxidation. nih.govresearchgate.net Interestingly, L-lysine, while not a substrate, acts as an effector that stimulates NADPH oxidation but leads to an uncoupled reaction, producing hydrogen peroxide instead of hydroxylated lysine. asm.orgnih.gov The potential for inhibiting these enzymes has made them attractive targets for the development of novel antimicrobial agents aimed at disrupting bacterial iron acquisition. semanticscholar.org

Table 2: Inhibitors and Effectors of L-ornithine N(5)-monooxygenases

Enzyme Organism Inhibitor/Effector Type of Inhibition/Effect
SidA Aspergillus fumigatus High concentrations of NADPH Substrate inhibition (uncoupling) nih.govresearchgate.net
SidA Aspergillus fumigatus NADP+ Competitive inhibition with respect to NADPH nih.govresearchgate.net
PvdA Pseudomonas aeruginosa L-2,4-diaminobutyrate Competitive inhibitor nih.gov
PvdA Pseudomonas aeruginosa L-homoserine Competitive inhibitor nih.gov
PvdA Pseudomonas aeruginosa 5-aminopentanoic acid Competitive inhibitor with a Kic of 2.9 ± 0.3 mM nih.govresearchgate.net
PvdA Pseudomonas aeruginosa L-lysine Nonsubstrate effector (stimulates NADPH oxidation with uncoupling) asm.orgnih.gov
PvdA Pseudomonas aeruginosa Chloride ions Inhibition nih.gov

Isotopic Labeling Strategies in Elucidating Metabolic Flux and Enzyme Mechanisms

Isotopic labeling is a powerful strategy to trace the metabolic fate of this compound and to dissect the mechanisms of the enzymes that act upon it. By introducing atoms with a higher atomic mass (stable isotopes) into precursor molecules, researchers can follow their incorporation into downstream products, providing definitive evidence for metabolic pathways.

A notable application of this technique was in deciphering the biosynthesis of piperazic acid, a nonproteinogenic amino acid found in various natural products. In a study investigating the kutzneride family of metabolites, researchers used ¹³C₅-labeled L-ornithine and synthesized ¹³C₅-N(5)-Hydroxy-L-ornithine to feed to the producing organism, Kutzneria spp. 744. researchgate.net Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) revealed the incorporation of the ¹³C₅-label into the piperazic acid units of the kutznerides. researchgate.net This provided conclusive evidence that L-ornithine is hydroxylated to this compound, which then serves as a direct precursor for piperazic acid biosynthesis. researchgate.net

These labeling studies are crucial for understanding the flux through metabolic pathways and for confirming the function of specific enzymes in vivo. The use of stable isotopes offers a safe and effective way to probe these biological processes without the need for radioactive materials. isotope.comeurisotop.com

Biochemical and Spectroscopic Characterization Techniques

A combination of biochemical assays and spectroscopic methods is essential for the detailed characterization of this compound and the enzymes associated with its metabolism.

Enzymatic assays are fundamental for determining the activity and kinetic parameters of enzymes that produce or consume this compound, such as L-ornithine N5-monooxygenase.

Spectrophotometric Assays: These assays often monitor the change in absorbance of a substrate or product over time. For L-ornithine N5-monooxygenase, a common approach is to measure the consumption of the cofactor NADPH, which absorbs light at 340 nm. asm.org As the enzyme hydroxylates L-ornithine, NADPH is oxidized to NADP⁺, leading to a decrease in absorbance at this wavelength. This continuous assay allows for the determination of key kinetic parameters.

Coupled Assays: In cases where the primary enzymatic reaction does not produce a readily detectable signal, the reaction can be coupled to a second, indicator reaction. For instance, the production of this compound could be coupled to a subsequent enzymatic reaction that does produce a change in absorbance or fluorescence. While specific coupled assays for this compound are not extensively detailed in the provided context, the principles of coupled assays are widely applied in enzymology. For example, assays have been developed for other ornithine-metabolizing enzymes, like ornithine-δ-aminotransferase, where the product is reduced by a second enzyme with the concomitant, measurable oxidation of NADH to NAD⁺. nih.gov

A summary of common enzymatic assay types is presented below:

Assay TypePrincipleAnalyte MonitoredExample Application
Direct Spectrophotometric Measures the change in absorbance of a substrate or product that has a distinct chromophore.NADPH consumption at 340 nmDetermining the activity of L-ornithine N5-monooxygenase. asm.org
Coupled Spectrophotometric The product of the primary reaction is a substrate for a second, indicator enzyme that produces a measurable change in absorbance.NADH oxidation at 340 nmMeasuring the activity of enzymes where the primary reaction is not easily monitored. nih.gov
Ninhydrin-Based Assay Ninhydrin reacts with primary amines to produce a colored product (Ruhemann's purple), which can be quantified spectrophotometrically.Formation of a primary amine productUsed for enzymes that cleave acetyl groups from N-acetylated amino acids. frontiersin.org

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their physicochemical properties. Reversed-phase HPLC, using columns like C18, is a common method for the analysis of amino acids and their derivatives. impactfactor.orggoogle.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, often a mixture of water, acetonitrile, and an acid like phosphoric or formic acid, can be adjusted to achieve optimal separation. impactfactor.orgsielc.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS/MS is particularly well-suited for the analysis of low-abundance metabolites like this compound in microbial cultures or other biological samples. dtu.dknih.govnih.gov The first mass spectrometer (MS1) selects the ion corresponding to the mass of this compound, which is then fragmented. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), creating a unique fragmentation pattern that serves as a "fingerprint" for confident identification and quantification.

The table below summarizes typical chromatographic methods used for the analysis of ornithine and its derivatives:

TechniqueStationary PhaseMobile Phase CompositionDetection MethodApplication
RP-HPLC C18Water/Acetonitrile with acid (e.g., orthophosphoric acid)UV (e.g., 205 nm or 225 nm)Purity analysis and quantification of L-ornithine and its derivatives. impactfactor.orggoogle.com
HILIC-MS/MS SilicaAcetonitrile/Water with acid (e.g., trifluoroacetic acid)Tandem Mass SpectrometryQuantification of ornithine in human plasma. nih.gov
LC-MS/MS Not specifiedNot specifiedTandem Mass SpectrometryTracing the incorporation of isotopically labeled precursors into metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for gaining insights into enzyme mechanisms.

¹H NMR and ¹³C NMR are routinely used to determine the chemical structure of novel compounds, including derivatives of this compound such as N(alpha)-Acetyl-L-ornithine. spectrabase.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and stereochemistry of the atoms in a molecule. For example, ¹H NMR data for a synthesized N⁵,N⁵-dimethyl Nα-acetyl-L-ornithine, a substrate analog, has been reported with detailed chemical shifts and coupling constants, confirming its structure. frontiersin.org

NMR can also be used to study enzyme kinetics and mechanisms in real-time by monitoring the changes in the spectra of substrates and products as the reaction proceeds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for the confident identification of unknown metabolites and for distinguishing between molecules with very similar masses (isobars).

In the context of this compound, HRMS is used to confirm the identity of the compound and its derivatives produced in biological systems or through chemical synthesis. The accurate mass measurement of the molecular ion can be used to calculate the elemental formula, which, in conjunction with fragmentation data from MS/MS, provides a high degree of confidence in the structural assignment. For instance, the monoisotopic molecular weight of N(5)-formyl-N(5)-hydroxy-L-ornithine has been determined to be 176.079706882 Da, which is consistent with its elemental formula of C₆H₁₂N₂O₄. hmdb.ca

Synthetic Biology and Biotechnological Production Approaches

Synthetic biology offers promising avenues for the biotechnological production of valuable non-proteinogenic amino acids like this compound and its derivatives. nih.govfrontiersin.orgresearchgate.net By engineering microbial hosts such as Escherichia coli or Corynebacterium glutamicum, it is possible to create cell factories for the efficient and sustainable production of these compounds. foodsafety.institute

The strategies for the biotechnological production of this compound and related compounds involve:

Heterologous Expression of Biosynthetic Genes: The genes encoding the enzymes responsible for the synthesis of this compound, such as L-ornithine N5-monooxygenase, can be cloned from their native producers and expressed in a well-characterized host organism. nih.govmdpi.com

Metabolic Engineering: The metabolic pathways of the host organism can be engineered to increase the precursor supply (L-ornithine) and to divert metabolic flux towards the desired product. This may involve the overexpression of key enzymes in the precursor pathway and the knockout of competing pathways.

Enzyme Engineering: The properties of the biosynthetic enzymes themselves can be improved through protein engineering techniques to enhance their activity, stability, and substrate specificity. nih.gov

The biotechnological production of siderophores and their precursors is an active area of research, with the potential to provide a sustainable source of these compounds for various applications in medicine and agriculture. nih.govmdpi.com

Advanced Research Methodologies and Applications of N 5 Hydroxy L Ornithine

The non-proteinogenic amino acid N(5)-Hydroxy-L-ornithine serves as a crucial intermediate in the biosynthesis of a wide array of significant natural products. Its production and utilization are the focus of advanced research aimed at harnessing its potential in biotechnology and synthetic biology. This article delves into the sophisticated methodologies being employed to enhance its synthesis and the computational approaches used to understand its biocatalytic pathways, as well as its application as a precursor for valuable secondary metabolites.

Future Directions in N 5 Hydroxy L Ornithine Research

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The primary known biosynthetic route to N(5)-hydroxy-L-ornithine is the N-hydroxylation of L-ornithine, a reaction catalyzed by L-ornithine N(5)-monooxygenase, a flavin-dependent enzyme. expasy.orgwikipedia.org This enzyme is crucial for the production of siderophores like ferricrocin and triacetylfusarinine in fungi, and coelichelin (B1225944) in bacteria. mdpi.comresearchgate.net While the general mechanism of this enzyme class is understood, there is significant potential for the discovery of novel biosynthetic pathways and enzymes with distinct characteristics.

Future research will likely focus on genome mining of understudied microbial phyla and organisms from unique ecological niches. The increasing availability of genomic and metagenomic data provides a vast, largely untapped resource for identifying new biosynthetic gene clusters (BGCs) that may encode for novel L-ornithine N(5)-monooxygenases or entirely different enzymatic systems for this compound production. For instance, exploring extremophiles or symbiotic microorganisms could reveal enzymes with unusual substrate specificities, cofactor dependencies, or catalytic mechanisms. Isotopic labeling studies will continue to be crucial in confirming the roles of these putative enzymes and elucidating the biosynthetic logic in vivo. nih.gov

Deeper Elucidation of Regulatory Networks in Diverse Organisms

The biosynthesis of this compound is tightly regulated, primarily in response to environmental cues such as iron availability. In many bacteria and fungi, the genes encoding L-ornithine N(5)-monooxygenase are part of siderophore biosynthetic gene clusters, which are often under the control of iron-responsive transcriptional regulators. mdpi.com However, the regulatory networks governing the production of this crucial intermediate are likely to be more complex and vary significantly across different organisms.

Future investigations should aim to unravel these intricate regulatory networks in a broader range of microorganisms. This will involve a combination of classical genetics, molecular biology, and systems-level approaches. For example, identifying transcription factors that bind to the promoter regions of this compound biosynthetic genes will be a key step. Furthermore, understanding how these regulatory networks are integrated with other cellular processes, such as primary metabolism and stress responses, will provide a more holistic view of how organisms control the flux of metabolites into this important biosynthetic pathway.

Development of Novel Biotechnological Platforms for Production and Derivatization

The unique chemical structure of this compound, with its hydroxylamino group, makes it a valuable building block for the synthesis of novel bioactive compounds. There is growing interest in developing biotechnological platforms for the efficient production of this compound and its derivatives. This can be achieved through metabolic engineering of microbial hosts, such as Escherichia coli or yeast, to overproduce the compound.

Furthermore, the enzymatic machinery involved in the downstream processing of this compound can be harnessed for biocatalytic applications. For example, the acyltransferases that attach various acyl groups to the N(5)-hydroxy moiety could be engineered to accept a wider range of substrates, leading to the creation of a diverse library of N(5)-acyl-N(5)-hydroxy-L-ornithine derivatives. These novel compounds could then be tested for a variety of biological activities, potentially leading to the discovery of new therapeutic agents or agrochemicals. The in vitro reconstitution of biosynthetic pathways will be a powerful tool in this endeavor, allowing for the controlled, stepwise synthesis of complex molecules. nih.gov

Investigation of New Biological Roles in Understudied Microorganisms and Ecosystems

While the role of this compound as a siderophore precursor is well-documented, it is plausible that this molecule and its derivatives have other, as-yet-undiscovered biological functions. Investigating the biosynthesis and ecological roles of this compound in understudied microorganisms and ecosystems is a promising area for future research.

For example, exploring microbial communities in extreme environments, such as deep-sea vents, hypersaline lakes, or the cryosphere, could reveal novel biological roles for this compound. frontiersin.org It may be involved in metal homeostasis beyond iron, or it could function as a signaling molecule in microbial interactions. Furthermore, in some organisms, this compound is a precursor to non-siderophore natural products with interesting biological activities, such as the piperazic acid-containing kutznerides. nih.govresearchgate.net A deeper exploration of microbial secondary metabolism is likely to uncover more examples of such pathways, expanding our understanding of the functional diversity of this compound.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biosynthesis, regulation, and biological roles of this compound, it will be essential to integrate data from multiple "omics" platforms. Transcriptomics, proteomics, and metabolomics can provide a systems-level view of how the production and utilization of this compound are coordinated with other cellular processes.

For instance, by comparing the transcriptomes and proteomes of a microorganism under conditions that induce or repress this compound biosynthesis, researchers can identify the full suite of genes and proteins involved in its metabolism and regulation. Metabolomic analysis can then be used to quantify the intracellular and extracellular levels of this compound and its derivatives, providing a direct measure of the metabolic output of the pathway. nih.gov The integration of these multi-omics datasets, combined with computational modeling, will be a powerful approach for generating and testing new hypotheses about the role of this compound in cellular physiology and ecology. nih.govmdpi.com

Q & A

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Cbz ProtectionBenzyl chloroformate, NaOH85-90
N(5)-HydroxylationOxidizing agents (e.g., mCPBA)60-70
DeprotectionH₂/Pd-C or TFA75-80

Basic: What role does this compound play in microbial metabolism?

Answer:
this compound is a critical intermediate in siderophore biosynthesis , particularly in fungi like Aspergillus niger. It is produced via the enzyme SidF , which catalyzes the conversion of anhydro-mevalonyl-CoA to L-Orn-OH . Subsequent steps involve SidD-mediated cleavage into glycine/serine and SidC/Sid2-driven assembly into ferrichrome, a siderophore critical for iron acquisition .

Advanced: How do enzyme-substrate interactions influence the hydroxylation of L-ornithine to form this compound?

Answer:
Flavin-dependent monooxygenases (e.g., Af-OMO) exhibit substrate pre-binding prior to hydroxylation. Kinetic studies reveal:

  • A quasi-stable enzyme-substrate complex forms with an apparent KD of 1.1 mM (pH 8) .
  • Substrate binding enhances FAD-OOH formation rates by ~10-fold (KD = 310 µM for reduced enzyme) .
  • Competitive inhibition by the product (this compound) confirms shared binding sites with L-ornithine .

Q. Table 2: Kinetic Parameters for Af-OMO

ParameterValueConditionsReference
KD (oxidized enzyme)1.1 mMpH 8.0
KD (reduced enzyme)310 µMpH 8.0
kFAD-OOH (with substrate)10x increaseO₂-saturated

Advanced: What structural features enable nonribosomal peptide synthetases (NRPS) to activate this compound derivatives?

Answer:
Eukaryotic NRPS adenylation domains (e.g., SidN in Neotyphodium lolii) feature expanded substrate-binding pockets to accommodate bulky substrates like N(δ)-cis-anhydromevalonyl-N(δ)-hydroxy-L-ornithine (cis-AMHO). Structural insights include:

  • A 17-residue binding pocket distinct from prokaryotic NRPS domains .
  • Mobility of subdomains (Acore and Asub) facilitates large substrate accommodation .
  • Sequence divergence in eukaryotic NRPS complicates bioinformatic substrate prediction .

Figure 1: Comparison of prokaryotic vs. eukaryotic NRPS substrate pockets (adapted from ).

Advanced: How can computational modeling guide the discovery of inhibitors targeting this compound-associated enzymes?

Answer:
Structure-based virtual screening identifies competitive inhibitors:

Molecular docking : Software (e.g., AutoDock Vina) docks chemical libraries to enzyme active sites (e.g., PvdA) using this compound as a reference ligand .

Binding affinity ranking : Compounds like Galangin (flavonoid) show stronger binding (-6.7 kcal/mol) than the native ligand (-4.8 kcal/mol) .

Validation : IC50 values (e.g., 22.69 µM for Galangin) confirm inhibition of enzyme activity .

Q. Table 3: Inhibitor Screening Data

CompoundBinding Affinity (kcal/mol)IC50Target EnzymeReference
Galangin-6.722.69 µMPvdA
This compound-4.8N/APvdA

Basic: What analytical techniques are used to characterize this compound in complex biological matrices?

Answer:

  • LC-MS/MS : Quantifies trace levels in microbial lysates using stable isotope-labeled internal standards (e.g., <sup>15</sup>N-labeled analogs) .
  • NMR Spectroscopy : Resolves structural isomers and confirms hydroxylation position .
  • Enzymatic assays : Coupled with spectrophotometric detection to monitor siderophore biosynthesis kinetics .

Advanced: How do isotopic labeling strategies advance studies on this compound metabolism?

Answer:
<sup>15</sup>N or <sup>13</sup>C-labeled analogs (e.g., L-Ornithine-[5-<sup>15</sup>N] hydrochloride) enable:

  • Metabolic flux analysis : Tracing incorporation into siderophores or arginine pathways .
  • Protein interaction studies : Detecting binding events via NMR or mass spectrometry .
  • Enzyme mechanism elucidation : Isotopic effects on reaction rates reveal catalytic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.